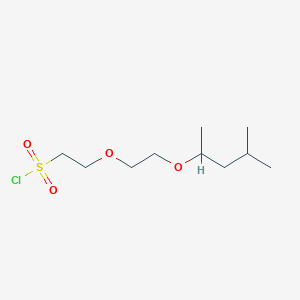

2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

Description

2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched aliphatic ether chain substituent. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The compound’s structure comprises an ethane-1-sulfonyl chloride backbone with a 2-((4-methylpentan-2-yl)oxy)ethoxy group at the second carbon. The branched ether chain likely confers unique steric and solubility properties, distinguishing it from simpler sulfonyl chlorides.

Properties

Molecular Formula |

C10H21ClO4S |

|---|---|

Molecular Weight |

272.79 g/mol |

IUPAC Name |

2-[2-(4-methylpentan-2-yloxy)ethoxy]ethanesulfonyl chloride |

InChI |

InChI=1S/C10H21ClO4S/c1-9(2)8-10(3)15-5-4-14-6-7-16(11,12)13/h9-10H,4-8H2,1-3H3 |

InChI Key |

MKSUUQWNIHFPNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)OCCOCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethanol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid group under specific conditions.

Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonate esters.

Common reagents used in these reactions include nucleophiles like amines for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used to modify biomolecules for various studies.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl Chloride (CAS 1781100-57-9)

- Molecular Formula : C₉H₁₀ClFO₃S

- Molecular Weight : 252.69 g/mol

- Key Substituents :

- 4-Fluorophenyl group (aromatic, electron-withdrawing).

- Methoxy group (polar, electron-donating).

- Structural Differences :

- The fluorophenyl group introduces aromaticity and electronic effects absent in the target compound’s aliphatic ether chain.

- The methoxy group enhances polarity compared to the target’s hydrophobic branched chain.

- Reactivity :

2-(Thiophen-2-yl)ethane-1-sulfonyl Chloride

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

- Molecular Formula : C₁₅H₂₄O₃

- Key Substituents: Phenolic ether group (aromatic, UV-stable). Terminal ethanol group (hydrophilic).

- Structural Differences: Lacks a sulfonyl chloride group, limiting its utility in sulfonation reactions. The phenolic component enhances UV stability, a property irrelevant to the target compound.

- Applications :

Table 1: Comparative Analysis of Key Compounds

*Molecular weight calculated based on structural analysis.

Research Findings and Implications

Electronic Effects :

- The fluorophenyl analog’s electron-withdrawing group enhances reactivity, while the target compound’s aliphatic ether chain may reduce electrophilicity due to steric shielding .

Solubility and Stability :

- The thiophene derivative’s aromaticity could improve solubility in polar aprotic solvents, whereas the target’s branched chain may increase hydrophobicity .

Functional Versatility: The ethanol derivative (CAS 9036-19-5) demonstrates how ether chains modulate hydrophile-lipophile balance (HLB), a property less critical for sulfonyl chlorides but relevant in formulation chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.